
(2-Methylpiperidin-1-yl)-(6-methylpyridin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methylpiperidin-1-yl)-(6-methylpyridin-3-yl)methanone, also known as MDPV, is a psychoactive substance that belongs to the cathinone class of drugs. It is a synthetic compound that has gained popularity in recent years due to its potent stimulant effects. MDPV is often sold as a designer drug and is commonly used as a recreational drug. However, it has also been the subject of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
(2-Methylpiperidin-1-yl)-(6-methylpyridin-3-yl)methanone acts as a reuptake inhibitor for the neurotransmitters dopamine, norepinephrine, and serotonin. It increases the levels of these neurotransmitters in the brain, resulting in a stimulant effect. The exact mechanism of action of (2-Methylpiperidin-1-yl)-(6-methylpyridin-3-yl)methanone is not fully understood, but it is believed to involve the inhibition of the dopamine transporter.
Biochemical and Physiological Effects:
(2-Methylpiperidin-1-yl)-(6-methylpyridin-3-yl)methanone has been shown to produce a range of biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature, and can lead to hyperthermia and dehydration. It also produces a range of psychological effects, including euphoria, increased alertness, and increased sociability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2-Methylpiperidin-1-yl)-(6-methylpyridin-3-yl)methanone has a number of advantages and limitations for use in lab experiments. One advantage is its ability to selectively target the dopamine transporter, which makes it useful for studying the role of dopamine in the brain. However, its potent stimulant effects can make it difficult to use in certain types of experiments, and its potential for abuse makes it a controversial substance to work with.
Direcciones Futuras
There are a number of potential future directions for research on (2-Methylpiperidin-1-yl)-(6-methylpyridin-3-yl)methanone. One area of interest is the development of new therapeutic applications for the drug, such as the treatment of ADHD and depression. Another area of interest is the development of new synthetic compounds that are similar to (2-Methylpiperidin-1-yl)-(6-methylpyridin-3-yl)methanone but have fewer side effects and less potential for abuse. Finally, there is a need for further research into the long-term effects of (2-Methylpiperidin-1-yl)-(6-methylpyridin-3-yl)methanone use, both in terms of its potential therapeutic applications and its potential for abuse.
Métodos De Síntesis
(2-Methylpiperidin-1-yl)-(6-methylpyridin-3-yl)methanone can be synthesized using a variety of methods, including the use of reductive amination, Grignard reactions, and Friedel-Crafts acylation. The most common method of synthesis involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with methylamine and pyridine.
Aplicaciones Científicas De Investigación
(2-Methylpiperidin-1-yl)-(6-methylpyridin-3-yl)methanone has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have an affinity for the dopamine transporter, which may make it useful in the treatment of certain psychiatric disorders, such as attention deficit hyperactivity disorder (ADHD) and depression.
Propiedades
IUPAC Name |
(2-methylpiperidin-1-yl)-(6-methylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-10-6-7-12(9-14-10)13(16)15-8-4-3-5-11(15)2/h6-7,9,11H,3-5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDNGBXBCQCYLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CN=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[4-[1-(2-Bicyclo[2.2.1]heptanyl)ethylsulfamoyl]phenyl]carbamoyl]benzoic acid](/img/structure/B7492613.png)

![N-[1-(2-fluorophenyl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7492623.png)
![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylbutanamide](/img/structure/B7492629.png)

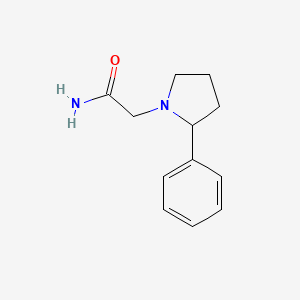

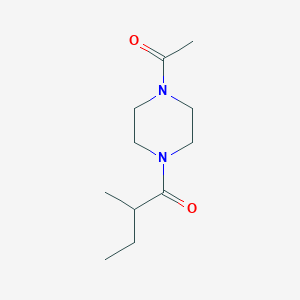
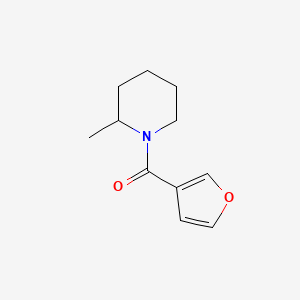
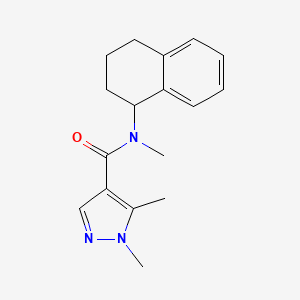
![1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-methylbutan-1-one](/img/structure/B7492689.png)
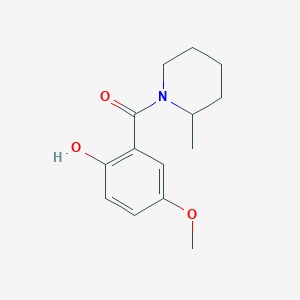

![N-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)-2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B7492715.png)